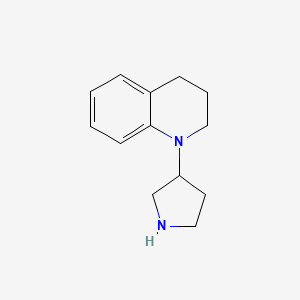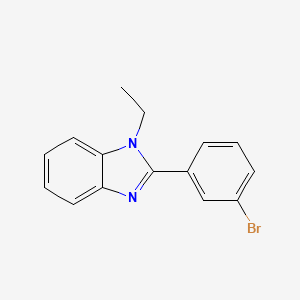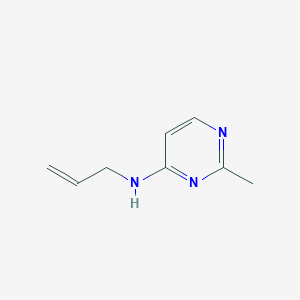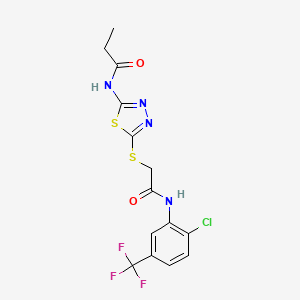
5-Aminoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that features a quinoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities.
Mécanisme D'action
Target of Action
It is known that quinoline derivatives often interact with various proteins and enzymes in the body .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Kp (skin permeation) of -6.71 cm/s .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
5-Aminoquinoline-3-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, this compound can bind to DNA and RNA, affecting their stability and function . These interactions highlight its potential as a biochemical tool for studying enzyme functions and nucleic acid dynamics.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth . These cellular effects make it a valuable compound for investigating cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic potential. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinoline-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations . Another approach includes the use of microwave irradiation to promote the cyclization of intermediates, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as solvent-free reactions or the use of recyclable catalysts to minimize environmental impact. Techniques like microwave-assisted synthesis and the use of ionic liquids as solvents are also explored to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Aminoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimalarial, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoquinoline-3-carbonitrile
- 6-Aminoquinoline-5-carbonitrile
- Chloroquinoline-3-carbonitrile
- Quinolinyl-pyrazoles
Uniqueness
5-Aminoquinoline-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potent antimalarial and anticancer activities .
Propriétés
IUPAC Name |
5-aminoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-4-8-9(12)2-1-3-10(8)13-6-7/h1-4,6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJXPAVLKCUEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)



![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)


